N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo-pyridazine derivative characterized by a fused heterocyclic core (pyrazolo[3,4-d]pyridazinone) substituted with a 4-fluorophenyl group at the 1-position and a 4-methyl group at the 4-position. The acetamide side chain is further functionalized with a 3-acetamidophenyl moiety.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3/c1-13-19-11-24-29(18-8-6-15(23)7-9-18)21(19)22(32)28(27-13)12-20(31)26-17-5-3-4-16(10-17)25-14(2)30/h3-11H,12H2,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADGPDYUOLGZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound with potential therapeutic applications, particularly in oncology and neuropharmacology. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential clinical implications.
Chemical Structure and Properties
- Chemical Formula : C25H21FN4O4
- Molecular Weight : 460.4570 g/mol
- CAS Number : 1241995-86-7
- SMILES Notation : O=C(Cn1c(=O)n(Cc2ccc(cc2)F)c(=O)c2c1cccc2)Nc1ccc(cc1)NC(=O)C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that the pyrazolo[3,4-d]pyridazine scaffold exhibits significant inhibitory effects on various kinases, which are critical in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown promise as a selective inhibitor of CSNK2A2, a kinase implicated in tumor growth and survival. This inhibition can lead to reduced viability in cancer cell lines.
- Cytotoxic Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, particularly those resistant to conventional therapies.
Cytotoxicity Testing
The cytotoxic effects of this compound were evaluated using various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 6.90 | |
| MCF-7 (Breast Cancer) | 10.39 | |
| A549 (Lung Cancer) | 14.34 |
These values indicate that the compound exhibits significant cytotoxicity against these cancer types, particularly HCT-116 cells.
Case Studies
A notable study utilized a high-pressure synthesis method to create analogs of the compound, which were screened for anti-cancer activity. The results highlighted that modifications to the molecular structure could enhance potency against specific cancer cell lines, demonstrating the importance of structure-activity relationships in drug design.
Pharmacological Potential
The compound's ability to inhibit key signaling pathways suggests potential applications beyond oncology:
- Neuropharmacology : Given its structural features, there is interest in exploring its effects on neurodegenerative diseases.
- Anti-inflammatory Properties : Initial findings suggest that similar compounds within the same class may exhibit anti-inflammatory activities.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Physicochemical Properties: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl or nitrophenyl analogues due to fluorine’s electronegativity and small atomic radius .
Bioactivity Implications (Based on Structural Analogues)
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from related molecules:
- Trifluoromethyl and Nitro Groups : Compounds with these substituents (e.g., ) often exhibit enhanced lipophilicity and membrane permeability but may suffer from metabolic instability.
- Chlorophenyl vs. Fluorophenyl : Chlorophenyl analogues demonstrate moderate cytotoxicity in preliminary screens , whereas fluorophenyl derivatives are hypothesized to offer better selectivity due to reduced steric hindrance .
Research Findings and Limitations
- Structural Optimization : The 3-acetamidophenyl group in the target compound represents a strategic modification to balance solubility and binding affinity, though experimental validation is required.
- Data Gaps : Melting points, solubility, and explicit bioactivity data for the target compound are absent in the provided evidence, limiting direct comparisons.
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrazolo[3,4-d]pyridazinone core?
Methodological Answer:
The pyrazolo[3,4-d]pyridazinone scaffold can be synthesized via cyclocondensation reactions using α-chloroacetamides or α-ketoesters with hydrazine derivatives. Key steps include:
- Step 1: Formation of the pyridazinone ring via cyclization of substituted hydrazines with dicarbonyl intermediates under acidic conditions .
- Step 2: Introduction of the 4-fluorophenyl group at position 1 via nucleophilic aromatic substitution or Suzuki coupling, ensuring regioselectivity .
- Step 3: Functionalization at position 6 using acetamide derivatives (e.g., N-(3-acetamidophenyl) groups) via alkylation or amidation reactions .
Critical Consideration: Monitor reaction temperatures (0–5°C for sensitive intermediates) and use piperidine as a catalyst for Knoevenagel condensations .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions in NMR or mass spectrometry (MS) data often arise from tautomerism or rotational isomers. Mitigation strategies include:
- Multi-Technique Validation: Combine -NMR, -NMR, and 2D-COSY to confirm proton-proton correlations and heteronuclear couplings .
- X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry by determining the single-crystal structure .
- Dynamic HPLC-MS: Detect transient intermediates or tautomers under varying pH conditions .
Example: A 2021 study resolved conflicting -NMR signals for a pyrazolo-pyrimidinone derivative using X-ray data, confirming the keto-enol equilibrium .
Basic: What analytical techniques are essential for purity assessment?
Methodological Answer:
- HPLC-PDA: Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities ≥0.1% .
- Elemental Analysis (EA): Confirm stoichiometric ratios of C, H, N with ≤0.4% deviation from theoretical values .
- Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvents .
Advanced: How can enantiomeric excess be optimized for chiral intermediates?
Methodological Answer:
- Chiral Stationary Phase (CSP) HPLC: Use columns like Chiralpak IA/IB with n-hexane:isopropanol (80:20) to separate enantiomers and determine ee ≥99% .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to induce enantioselectivity .
- Kinetic Resolution: Utilize lipases (e.g., Candida antarctica) for selective acylations of racemic mixtures .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test kinase or protease inhibition using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cell Viability Assays: Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations via nonlinear regression .
- Binding Affinity Studies: Perform surface plasmon resonance (SPR) to measure K values for target proteins .
Advanced: How can computational methods guide SAR studies?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into protein active sites (e.g., EGFR or CDK2) to prioritize substituents for synthesis .
- QSAR Modeling: Use Gaussian 16 for DFT calculations to correlate electronic parameters (HOMO/LUMO) with bioactivity .
- MD Simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess binding stability .
Basic: What are common pitfalls in scaling up the synthesis?
Methodological Answer:
- Exothermic Reactions: Use jacketed reactors with temperature control to prevent decomposition during cyclization .
- Solvent Selection: Replace THF with 2-MeTHF for safer, greener large-scale reactions .
- Workflow Optimization: Implement continuous-flow systems for low-yielding steps (e.g., nitro reductions) .
Advanced: How to address discrepancies in biological activity across cell lines?
Methodological Answer:
- Proteomics Profiling: Perform LC-MS/MS to identify differential protein expression in resistant vs. sensitive lines .
- Metabolomic Analysis: Use -NMR to map metabolic pathways affected by the compound .
- CRISPR Screening: Knock out candidate genes (e.g., ABC transporters) to pinpoint mechanisms of resistance .
Tables for Quick Reference
| Synthetic Challenge | Solution | Reference |
|---|---|---|
| Low regioselectivity | Use directing groups (e.g., methoxy) | |
| Racemization | Chiral HPLC with IA column |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
